molecular formula C10H14N2O B1458506 6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1820735-68-9

6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B1458506
CAS No.: 1820735-68-9
M. Wt: 178.23 g/mol
InChI Key: PGBRHZCIVUOTRT-UHFFFAOYSA-N
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Description

6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivative Development

6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound that showcases the diverse methodologies employed in heterocyclic chemistry for synthesizing complex structures. A notable approach involves the convenient synthesis of related naphthyridine derivatives via reductive amination of Schiff's bases, highlighting the utility of lithiation and formylation techniques in constructing these heterocycles (Zlatoidský & Gabos, 2009). Another research path explores the synthesis of naphthyridine analogues like 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol, underscoring the adaptability of naphthyridines as scaffolds for pharmacologically active molecules (Walz & Sundberg, 2000).

Pharmacological Potential

Research has delved into the pharmacological potential of naphthyridine derivatives, focusing on their anticancer properties. One study discovered that a novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, indicating a dual mechanism of action that could be harnessed for therapeutic purposes (Kong et al., 2018). This bifurcated pathway suggests significant potential in cancer treatment, emphasizing the compound's adaptability to varying cellular environments.

Chemical Property Exploration

Explorations into the chemical properties and reactivity of naphthyridines have led to insights into their spectroscopic characteristics and interactions. Studies on derivatives of 1,6- and 1,7-naphthyridines have illuminated their solvatochromism, intramolecular hydrogen bonding, and the influence of solvent on their behavior, contributing to a deeper understanding of their physicochemical properties (Santo et al., 2003). Such research is invaluable for designing drugs with optimal solubility and pharmacokinetics.

Biochemical Analysis

Biochemical Properties

6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidation and reduction reactions. For instance, it can form complexes with metal ions, which can influence its reactivity and biological activity . The nature of these interactions often involves the formation of hydrogen bonds and coordination bonds, which can alter the enzyme’s activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering the downstream effects on gene expression and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to form stable complexes with metal ions can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can influence the compound’s overall effect on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transport proteins can facilitate its movement across cellular membranes, influencing its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could affect cellular metabolism.

Properties

IUPAC Name

6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-6-9(13-2)12-8-4-3-5-11-10(7)8/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBRHZCIVUOTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
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6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.